molecular formula C7H12O4 B13033288 Ethyl3-hydroxy-4-oxopentanoate

Ethyl3-hydroxy-4-oxopentanoate

Cat. No.: B13033288
M. Wt: 160.17 g/mol
InChI Key: FDHUCGAYRRHBCY-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-4-oxopentanoate is an organic compound with the molecular formula C7H12O4 It is a derivative of pentanoic acid and features both hydroxyl and keto functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxy-4-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-4-oxopentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of ethyl 3-hydroxy-4-oxopentanoate often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-hydroxy-4-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of ethyl 3,4-dioxopentanoate.

    Reduction: The keto group can be reduced to a hydroxyl group, yielding ethyl 3,4-dihydroxypentanoate.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: Ethyl 3,4-dioxopentanoate.

    Reduction: Ethyl 3,4-dihydroxypentanoate.

    Substitution: Ethyl 3-halo-4-oxopentanoate (e.g., ethyl 3-chloro-4-oxopentanoate).

Scientific Research Applications

Ethyl 3-hydroxy-4-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic reactions.

    Biology: The compound is used in the study of metabolic pathways and enzyme-catalyzed reactions.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.

    Industry: Ethyl 3-hydroxy-4-oxopentanoate is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-4-oxopentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and keto groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-hydroxy-4-oxopentanoate can be compared with other similar compounds, such as:

    Ethyl 3-hydroxy-4-oxobutanoate: This compound has a similar structure but with one less carbon atom in the chain.

    Ethyl 3-hydroxy-4-oxopentanoate: This compound has a similar structure but with different functional groups.

Properties

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

ethyl 3-hydroxy-4-oxopentanoate

InChI

InChI=1S/C7H12O4/c1-3-11-7(10)4-6(9)5(2)8/h6,9H,3-4H2,1-2H3

InChI Key

FDHUCGAYRRHBCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=O)C)O

Origin of Product

United States

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